molecular formula C39H27N3 B12632548 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene CAS No. 921205-08-5

1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene

Cat. No.: B12632548
CAS No.: 921205-08-5
M. Wt: 537.6 g/mol
InChI Key: LRDHDNAFIVTEHX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-aminophenylboronic acid with 1,3,5-triiodobenzene in the presence of a palladium catalyst (Pd(OAc)₂) and a base such as barium hydroxide (Ba(OH)₂) . The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Chemical Reactions Analysis

1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The pyridine groups in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions[][3].

Scientific Research Applications

1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene involves its role as an electron-transport layer and hole-blocking layer in organic electronic devices. The compound’s electron-deficient pyridine groups and high triplet energy level facilitate efficient electron transport and hole blocking, leading to improved device performance . The molecular targets and pathways involved include the interaction with electron and hole transport materials, enhancing the overall efficiency of the devices.

Comparison with Similar Compounds

1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene can be compared with other similar compounds, such as:

This compound stands out due to its high triplet energy level and electron-deficient pyridine groups, making it highly effective as an electron-transport and hole-blocking material in organic electronic devices .

Properties

CAS No.

921205-08-5

Molecular Formula

C39H27N3

Molecular Weight

537.6 g/mol

IUPAC Name

2-[3-[3,5-bis(3-pyridin-2-ylphenyl)phenyl]phenyl]pyridine

InChI

InChI=1S/C39H27N3/c1-4-19-40-37(16-1)31-13-7-10-28(22-31)34-25-35(29-11-8-14-32(23-29)38-17-2-5-20-41-38)27-36(26-34)30-12-9-15-33(24-30)39-18-3-6-21-42-39/h1-27H

InChI Key

LRDHDNAFIVTEHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CC=CC=N5)C6=CC=CC(=C6)C7=CC=CC=N7

Origin of Product

United States

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